2-[(3-fluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Description
The compound 2-[(3-fluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide features a pyrimido-benzothiazine core with two distinct substituents: a 3-fluorobenzyl group at position 2 (via a sulfanyl linkage) and a 4-methylbenzyl group at position 4.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-6-[(4-methylphenyl)methyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2S2/c1-17-9-11-18(12-10-17)15-29-22-8-3-2-7-21(22)24-23(33(29,30)31)14-27-25(28-24)32-16-19-5-4-6-20(26)13-19/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIIYPDDXFAGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-fluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a member of the benzothiazine family, known for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.5 g/mol. The unique structural features include a pyrimido-benzothiazine core with various substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4OS |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | RUTWIUCVUBFBAR-UHFFFAOYSA-N |
Antimicrobial Activity
Research has shown that derivatives of benzothiazine exhibit significant antimicrobial properties. In a study evaluating various benzothiazine derivatives, compounds containing fluorine or trifluoromethyl groups demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Case Study: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.00975 mg/mL against certain bacterial strains. This high level of activity suggests potential for development as an antimicrobial agent.
| Compound ID | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 6g | 0.00975 | Staphylococcus aureus |
| 7h | 0.015 | Enterococcus faecalis |
Anti-Inflammatory Properties
Benzothiazine derivatives have been explored for their anti-inflammatory effects. The compound under study has shown promise in inhibiting cyclooxygenase (COX) enzymes involved in inflammatory pathways. A recent study reported IC50 values of 267.71 ± 8.1 µM for COX-1 and 112.67 ± 3.3 µM for COX-2, indicating moderate inhibitory activity .
The anti-inflammatory action is likely mediated through the modulation of prostaglandin synthesis via COX inhibition, which plays a crucial role in inflammatory responses.
Cytotoxicity Studies
Cytotoxicity assays have indicated that the compound possesses selective toxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is critical for developing therapeutic agents with fewer side effects.
Cytotoxicity Data
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (cervical) | 45.0 ± 5.0 | Moderate cytotoxicity |
| MCF-7 (breast) | 60.0 ± 7.0 | High selectivity |
| Normal Fibroblasts | >100 | Low toxicity |
Scientific Research Applications
The compound 2-[(3-fluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a complex heterocyclic organic compound that has garnered interest in various scientific research applications. This article will explore its potential uses, focusing on biological activities, synthetic methodologies, and therapeutic implications.
Anticancer Properties
One of the most promising applications of this compound is in cancer therapy. Preliminary studies suggest that derivatives of benzothiazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown to inhibit cell proliferation in MCF-7 (breast cancer) and A-549 (lung cancer) cells with IC50 values indicating potent activity . The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although specific studies on this compound are still needed.
Antimicrobial Activity
Research indicates that benzothiazine derivatives can possess antimicrobial properties. Compounds with similar structural features have been evaluated for their effectiveness against bacterial strains, showing promising results in inhibiting growth . This suggests that this compound may also exhibit such activity, warranting further investigation.
Enzyme Inhibition
There is a growing interest in the enzyme inhibitory potential of compounds like this one. Studies on related benzothiazine derivatives have demonstrated their ability to inhibit key enzymes involved in metabolic pathways, such as diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism . This could have implications for developing treatments for metabolic disorders.
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes. Common methods include:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrimido-benzothiazine framework.
- Functional Group Modifications : Introducing sulfanyl and fluorobenzyl groups through nucleophilic substitution reactions.
These methodologies are critical for producing the compound in sufficient quantities for biological testing and further application development.
Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer properties of structurally related compounds. The results indicated that certain modifications to the benzothiazine core enhanced cytotoxicity against cancer cell lines. This highlights the potential for optimizing the structure of this compound to improve its efficacy against specific cancer types.
Case Study 2: Antimicrobial Efficacy
Another research focused on synthesizing similar benzothiazine derivatives and evaluating their antimicrobial activity against various pathogens. The findings suggested that modifications could lead to enhanced activity against resistant strains of bacteria, indicating a potential application in developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Compound A : 6-Ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
- Key Differences :
- R1 : Ethyl group at position 6 (vs. 4-methylbenzyl in the target compound).
- R2 : 2-(Trifluoromethyl)benzyl at position 2 (vs. 3-fluorobenzyl).
- Molecular weight (451.48 g/mol) is higher than the target compound (estimated ~430–440 g/mol), which may influence pharmacokinetics .
Compound B : 2-[(3,5-Difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
- Key Differences: R1: 3,5-Difluorobenzyl at position 2 (vs. mono-fluoro substituent in the target).
- Steric effects may reduce conformational flexibility compared to the target compound .
Compound C : 2-{[6-(3-Methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Key Differences :
- R1 : 3-Methoxybenzyl at position 6 (vs. 4-methylbenzyl).
- R2 : Acetamide-linked 2-methoxyphenyl group at position 2 (vs. 3-fluorobenzyl).
- Impact: Methoxy groups (electron-donating) contrast with fluorine (electron-withdrawing), altering electronic distribution and solubility.
Structural and Functional Comparisons
Table 1: Substituent and Property Comparison
*EWG = Electron-withdrawing group
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[(3-fluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions under controlled conditions. Key parameters include:
- Temperature : Reflux (~80–120°C) in solvents like acetic anhydride or ethanol.
- Catalysts : Sodium acetate (0.5 g) for facilitating condensation reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Reaction Time : 2–12 hours, depending on step complexity .
- Characterization : Post-synthesis, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for verifying structure and purity. For example, -NMR in DMSO-d6 resolves aromatic protons and methyl groups, while MS confirms molecular weight .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Purity Validation : HPLC with UV detection (λ = 254 nm) and residual solvent analysis via GC-MS are recommended .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s potential interactions with biological targets?
- Methodological Answer :
- Target Selection : Prioritize proteins with known binding to benzothiazine derivatives (e.g., bacterial enzymes or kinases).
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s sulfonyl and fluorobenzyl groups as key pharmacophores .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values from enzyme inhibition assays .
Q. How should researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Methodological Answer :
- Data Harmonization : Cross-reference assays (e.g., MIC for antimicrobial activity) using standardized protocols (CLSI guidelines).
- Structural Comparisons :
| Compound Variation | Bioactivity Trend |
|---|---|
| 3-Fluorobenzyl vs. 4-Cyanobenzyl | Increased lipophilicity correlates with enhanced Gram-positive activity |
| Methylbenzyl vs. Ethyl Substituents | Bulkier groups reduce membrane permeability |
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify false positives from aggregation artifacts .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Range : Test 1–10 buffers at 40°C for 4 weeks. Monitor degradation via HPLC .
- Thermal Stress : Store at 60°C and analyze for sulfoxide formation (MS/MS fragmentation at m/z 386→243) .
- Formulation Additives : Co-solvents (e.g., PEG-400) or cyclodextrins improve aqueous solubility and reduce hydrolysis .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for benzothiazine derivatives?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., HEK-293 vs. HepG2) to assess tissue-specific toxicity.
- Assay Interference : Fluorobenzyl groups may auto-fluoresce in MTT assays; validate with ATP-based viability assays (e.g., CellTiter-Glo) .
- Metabolic Activation : Pre-incubate compounds with liver microsomes to identify prodrug activation mechanisms .
Theoretical Framework Integration
Q. How can quantum mechanical calculations enhance understanding of the compound’s electronic properties?
- Methodological Answer :
- DFT Modeling : Calculate HOMO-LUMO gaps (e.g., Gaussian 09) to predict redox behavior. For example, sulfonyl groups lower LUMO energy, favoring electron-deficient interactions .
- Solvent Effects : Use PCM models to simulate polarity impacts on charge distribution (e.g., aqueous vs. DMSO environments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
